molecular formula C27H30N2O5 B10998477 (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide

Cat. No.: B10998477
M. Wt: 462.5 g/mol
InChI Key: YYTUJRUEIFKFKJ-CXUHLZMHSA-N
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Description

The compound (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide is a complex organic molecule featuring multiple functional groups, including a benzofuran, an indole, and an enamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide typically involves multi-step organic synthesis. The process may include:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The benzofuran and indole moieties are then coupled using cross-coupling reactions such as Suzuki or Heck reactions.

    Enamide Formation: The final step involves the formation of the enamide linkage, which can be achieved through amide coupling reactions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzofuran or indole rings using oxidizing agents like PCC or KMnO₄.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds using reagents like NaBH₄ or LiAlH₄.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its interaction with biological targets can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide
  • (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1H-indol-4-yl)hex-4-enamide

Uniqueness

The uniqueness of (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-(1-methyl-1H-indol-4-yl)hex-4-enamide lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and distinct chemical reactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C27H30N2O5

Molecular Weight

462.5 g/mol

IUPAC Name

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(1-methylindol-4-yl)hex-4-enamide

InChI

InChI=1S/C27H30N2O5/c1-16(10-12-23(30)28-21-7-6-8-22-18(21)13-14-29(22)3)9-11-19-25(32-4)17(2)20-15-34-27(31)24(20)26(19)33-5/h6-9,13-14H,10-12,15H2,1-5H3,(H,28,30)/b16-9+

InChI Key

YYTUJRUEIFKFKJ-CXUHLZMHSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=C4C=CN(C4=CC=C3)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=C4C=CN(C4=CC=C3)C)OC

Origin of Product

United States

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